REACTION_CXSMILES
|
[CH:1]([Cl:4])(Cl)[Cl:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)=[CH2:14])=[CH:9][CH:8]=1.CC(C)([O-])C.[K+].O>CC1CCCCC1>[CH3:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([C:13]2([C:10]3[CH:9]=[CH:8][C:7]([O:6][CH3:5])=[CH:12][CH:11]=3)[CH2:14][C:1]2([Cl:4])[Cl:2])=[CH:20][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The oil phase was separated
|
Type
|
CUSTOM
|
Details
|
the solvent recovered
|
Type
|
CUSTOM
|
Details
|
The residual solid was recrystallized from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1(C(C1)(Cl)Cl)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |